1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol
CAS No.: 1872684-92-8
Cat. No.: VC4206172
Molecular Formula: C9H17NO3
Molecular Weight: 187.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1872684-92-8 |
|---|---|
| Molecular Formula | C9H17NO3 |
| Molecular Weight | 187.239 |
| IUPAC Name | 1-(4-hydroxyoxolan-3-yl)piperidin-4-ol |
| Standard InChI | InChI=1S/C9H17NO3/c11-7-1-3-10(4-2-7)8-5-13-6-9(8)12/h7-9,11-12H,1-6H2 |
| Standard InChI Key | RCFHAUKAKDJFIC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1O)C2COCC2O |
Introduction
Potential Biological Activities
While specific biological activities of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol are not well-documented, compounds with similar structures often exhibit a range of biological effects. For example, piperidine derivatives are known to interact with neurotransmitter systems and have been explored for their potential in treating neurological disorders . Additionally, hydroxyl-containing compounds can exhibit antioxidant properties or interact with enzymes involved in metabolic pathways.
Synthesis and Availability
The synthesis of 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol would typically involve the reaction of a piperidine derivative with an oxolan derivative, potentially through nucleophilic substitution or condensation reactions. The compound is listed as being in stock by some chemical suppliers, indicating its availability for research purposes.
Research Directions
Given the lack of specific research on 1-(4-Hydroxyoxolan-3-yl)piperidin-4-ol, potential areas for investigation include:
-
Biological Activity Screening: Testing the compound against various biological targets to identify potential therapeutic applications.
-
Synthetic Modifications: Modifying the compound to enhance its biological activity or stability.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume